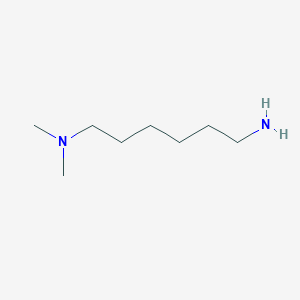

6-(Dimethylamino)hexylamine

Descripción

Significance of Aliphatic Amines in Organic Synthesis and Beyond

Aliphatic amines are organic compounds characterized by one or more amino groups attached to an open-chain alkyl scaffold. fiveable.me They are classified as primary, secondary, or tertiary, depending on the number of alkyl groups bonded to the nitrogen atom. fiveable.meunacademy.com This structural variation directly influences their basicity and reactivity. The nitrogen atom's lone pair of electrons makes amines basic and nucleophilic, enabling them to participate in a wide array of chemical reactions. fiveable.melibretexts.org

In organic synthesis, aliphatic amines are fundamental building blocks. wiley.com Their ability to form carbon-nitrogen bonds is crucial in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. wiley.comnih.gov Hydrogen bonding capabilities of aliphatic amines influence their physical properties, such as boiling points and solubility in polar solvents like water. fiveable.me While traditionally used for C-N bond formation, recent research has focused on expanding their role in creating new carbon-carbon bonds, thereby increasing their utility as versatile building blocks in organic synthesis. wiley.com

Historical Context of Diamine Utilization in Chemical Science

Diamines, molecules containing two amino groups, have a rich history in chemical science. Their development as ligands in coordination chemistry has been particularly impactful. A significant advancement came with the use of diamine ligands in copper-catalyzed cross-coupling reactions. nih.govrsc.org This innovation allowed for milder reaction conditions, including the use of catalytic amounts of copper, which expanded the utility of these reactions in the synthesis of pharmaceuticals, natural products, and other complex molecules. nih.govrsc.org The accessibility of diamine backbones, such as ethylenediamine (B42938) and cyclohexanediamine, has contributed to their widespread use. nih.gov More recently, the design and synthesis of specialized diamine-derived catalysts continue to push the boundaries of asymmetric synthesis, enabling the creation of chiral molecules with high enantioselectivity. acs.orgrsc.org

Positioning of 6-(Dimethylamino)hexylamine within Current Chemical Research Paradigms

This compound, with its distinct primary and tertiary amine functionalities, is positioned at the intersection of several key research areas. scbt.com It serves as a valuable tool in the development of novel catalysts and functional materials. The presence of two amine groups with different reactivities allows for selective chemical modifications, making it an attractive component in the design of complex molecular architectures.

The compound's structure is particularly relevant in the field of catalysis, where diamines are known to be effective ligands. acs.org The spatial arrangement of the amino groups in this compound can influence the stereochemical outcome of catalytic reactions. Furthermore, its amphiphilic nature, arising from the polar amine groups and the nonpolar hexyl chain, suggests potential applications in areas such as surfactant chemistry and drug delivery systems.

Overview of Research Trajectories for Alkylamine Scaffolds

Current research on alkylamine scaffolds is focused on expanding their synthetic utility and exploring new applications. A major trajectory involves the development of novel methods for the functionalization of alkylamines. researchgate.net While N-functionalization is well-established, selective C-H functionalization of unprotected primary amines remains a significant challenge. researchgate.net Recent strategies have employed carbon dioxide as a temporary activating group to facilitate the α-alkylation of primary aliphatic amines. researchgate.net

Another key research direction is the use of alkylamine scaffolds in the construction of complex molecular frameworks, including bicyclo[1.1.1]pentane (BCP) motifs, which are valuable in medicinal chemistry. researchgate.net The development of modular strategies for creating functionalized BCP alkylamines is a current area of focus. researchgate.net Additionally, the design of novel siRNA scaffolds incorporating alkylamine linkers for applications in gene silencing is an active field of investigation. oup.com These research efforts highlight the ongoing importance of alkylamine scaffolds in advancing various fields of chemical and biomedical science.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1938-58-5 | scbt.com |

| Molecular Formula | C8H20N2 | matrixscientific.com |

| Molecular Weight | 144.26 g/mol | matrixscientific.com |

| Boiling Point | 67-68°C / 2 Torr | matrixscientific.com |

| Density | 0.831 g/mL at 25°C | matrixscientific.com |

| Appearance | Liquid | matrixscientific.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N',N'-dimethylhexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-10(2)8-6-4-3-5-7-9/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXUNWLVIWKEHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293161 | |

| Record name | 6-(Dimethylamino)hexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1938-58-5 | |

| Record name | 1938-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Dimethylamino)hexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1938-58-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 6 Dimethylamino Hexylamine

Established Synthetic Routes to 6-(Dimethylamino)hexylamine

Traditional methods for synthesizing this compound rely on well-established organic reactions. These routes often involve multiple steps and focus on the controlled introduction of the dimethylamino functionality onto a six-carbon chain that also bears a primary amine.

Alkylation Approaches for N,N-Dimethylamino Functionalization

Alkylation is a fundamental approach for forming carbon-nitrogen bonds. In the context of this compound synthesis, this typically involves the methylation of a primary or secondary amine.

A primary route starts with 1,6-hexanediamine. To achieve selective dimethylation of only one of the two primary amino groups, a protection strategy is often necessary. One amine group is first protected with a suitable protecting group (e.g., as a carbamate or amide). The unprotected primary amine is then subjected to methylation.

The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines. wikipedia.orgyoutube.com This reaction uses an excess of formic acid and formaldehyde to install two methyl groups onto a primary amine, yielding a tertiary amine. wikipedia.orggoogle.com A key advantage of this method is that it inherently prevents over-alkylation to form quaternary ammonium (B1175870) salts. wikipedia.orgorganic-chemistry.org The reaction proceeds via the formation of an imine with formaldehyde, which is then reduced by formic acid, acting as a hydride donor. wikipedia.org After the selective N,N-dimethylation of the unprotected amine, the protecting group on the other end of the molecule is removed to yield the final product, this compound.

Direct alkylation using alkyl halides, such as methyl iodide, is another possibility but is generally harder to control. The nucleophilicity of the amine increases with each alkylation, making it difficult to stop the reaction at the desired dimethylated stage and often leading to a mixture of products, including the quaternary ammonium salt. nih.gov

| Method | Reagents | Key Features |

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Prevents over-alkylation; reaction is irreversible due to CO2 loss. wikipedia.org |

| Direct Alkylation | Methyl Halide (e.g., CH3I) | Prone to over-alkylation; can be difficult to achieve selectivity. nih.gov |

Reductive Amination Strategies in this compound Synthesis

Reductive amination, also known as reductive alkylation, is a versatile and widely used method for forming amines from carbonyl compounds. wikipedia.org This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

For the synthesis of this compound, a suitable starting material would be 6-aminohexanal . The reaction of 6-aminohexanal with dimethylamine (B145610) would form an iminium ion, which is subsequently reduced. A variety of reducing agents can be employed for this transformation.

Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are favored because they are mild enough to selectively reduce the imine intermediate in the presence of the starting aldehyde. wikipedia.orgmasterorganicchemistry.com Borohydride exchange resin (BER) has also been shown to be an effective and less toxic alternative to reagents like sodium cyanoborohydride for the reductive amination of aldehydes and ketones with dimethylamine. Catalytic hydrogenation over catalysts like palladium, platinum, or nickel is another effective reduction method. wikipedia.org This one-pot approach is highly efficient and avoids the isolation of the intermediate imine. wikipedia.org

| Starting Materials | Reducing Agent | Key Features |

| 6-Aminohexanal, Dimethylamine | Sodium Cyanoborohydride (NaBH3CN) | Selective for imine reduction; stable in weakly acidic conditions. masterorganicchemistry.com |

| 6-Aminohexanal, Dimethylamine | Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild and selective reducing agent. masterorganicchemistry.com |

| 6-Aminohexanal, Dimethylamine | Borohydride Exchange Resin (BER) | Less toxic alternative; simple work-up. |

| 6-Aminohexanal, Dimethylamine | H2 / Palladium or Platinum Catalyst | Catalytic method, often high yielding. wikipedia.org |

Aminolysis Reactions for Incorporating Hexylamine (B90201) Derivatives

Aminolysis, the reaction of an amine with a molecule to cleave a bond, can be adapted for the synthesis of this compound. A common strategy involves the nucleophilic substitution of a leaving group on a hexyl chain by an amine.

For instance, starting with a bifunctional precursor such as 1,6-dibromohexane, a sequential substitution can be envisioned. The first step would involve reacting 1,6-dibromohexane with a protected form of ammonia (B1221849) (e.g., potassium phthalimide in the Gabriel synthesis) to install a single nitrogen atom. After deprotection to reveal a primary amine, the remaining bromo group could be displaced by an excess of dimethylamine to form the tertiary amine end of the molecule.

Alternatively, a more direct route could start from 6-bromohexylamine. In this case, the primary amino group would first need to be protected. Then, the bromo-substituent is displaced by dimethylamine in a nucleophilic substitution reaction. The final step would be the deprotection of the primary amino group. Controlling the reaction conditions is crucial to avoid side reactions, such as intermolecular reactions between the starting 6-bromohexylamine molecules.

Advanced Catalytic Methods in this compound Synthesis

Modern synthetic chemistry has seen the development of powerful catalytic methods that offer higher efficiency, selectivity, and atom economy compared to traditional routes. These advanced techniques are particularly useful for the synthesis of complex molecules like unsymmetrical diamines.

Transition-Metal-Catalyzed Amination Processes

Transition-metal catalysis provides efficient pathways for the formation of C–N bonds. Palladium and rhodium-based catalysts are particularly prominent in amination reactions. nih.govnih.gov

Hydroamination , the direct addition of an amine's N-H bond across a carbon-carbon double bond, is a highly atom-economical method. nih.govacs.org Rhodium-catalyzed hydroamination of allylic amines with various amine nucleophiles has been demonstrated as a powerful tool for creating unsymmetrical vicinal (1,2-) diamines. nih.govacs.orgnih.gov While not a direct synthesis for a 1,6-diamine like this compound, the principles of directed hydroamination showcase the potential of transition-metal catalysis. In a hypothetical adaptation, a long-chain amino-alkene could be reacted with dimethylamine in the presence of a suitable rhodium or iridium catalyst to generate the target structure with high regioselectivity. acs.org

Palladium-catalyzed amination, such as the Buchwald-Hartwig amination, is another cornerstone of modern C-N bond formation, although it is typically used for aryl amines. Sequential palladium and rhodium catalysis has been employed for the asymmetric synthesis of complex diamine derivatives, highlighting the modularity of these catalytic systems. nih.gov

| Catalytic Method | Metal Catalyst | Reaction Type | Potential Application |

| Hydroamination | Rhodium (Rh) or Iridium (Ir) | Addition of N-H across an alkene | Reaction of an amino-alkene with dimethylamine. nih.govacs.org |

| Allylic Amination | Palladium (Pd) | Substitution of an allylic leaving group | Sequential catalytic steps to build the diamine structure. nih.gov |

Chemo- and Regioselective Synthesis Techniques

The primary challenge in synthesizing this compound from a symmetric precursor like 1,6-hexanediamine is achieving chemoselectivity—differentiating between two identical functional groups. jocpr.com

The use of protecting groups is the most common strategy to achieve this. By temporarily masking one of the primary amine groups, the other can be selectively functionalized. For example, one amine in 1,6-hexanediamine can be selectively protected as a tert-butoxycarbonyl (Boc) or benzyl (Bn) carbamate. The remaining free amine can then undergo exhaustive methylation via methods like the Eschweiler-Clarke reaction. Finally, the protecting group is removed under specific conditions (e.g., acid for Boc, hydrogenolysis for Bn) to reveal the primary amine and yield this compound. The choice of protecting group is critical, as it must be stable to the methylation conditions and easily removable without affecting the newly formed dimethylamino group.

Site-selective reductive amination can also be achieved by controlling reaction conditions or through catalyst design, allowing for the modification of one specific amino group in a polyamine substrate. jocpr.com These advanced strategies bypass the need for explicit protection-deprotection steps, leading to more efficient and sustainable synthetic routes. For instance, regioselective substitution has been achieved in the synthesis of complex molecules by carefully choosing reagents and reaction conditions that favor reaction at one specific site due to steric or electronic differences. researchgate.net

Green Chemistry Approaches in this compound Production

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of commodity chemicals like this compound to minimize environmental impact and enhance sustainability.

Biocatalysis and Renewable Feedstocks:

A significant advancement in the green synthesis of diamines is the use of biocatalysis and renewable feedstocks. nih.govnih.gov Microbial fermentation processes using engineered microorganisms, such as Escherichia coli or Corynebacterium glutamicum, can produce diamines from renewable resources like sugars. nih.govnih.gov While direct microbial production of this compound has not been extensively reported, the biosynthesis of its precursor, 1,6-hexanediamine (hexamethylenediamine), from bio-based sources is well-established. nih.govnih.gov This bio-derived 1,6-hexanediamine can then be selectively N,N-dimethylated using greener methylation strategies.

Catalytic Amination of Bio-based Diols:

The direct amination of 1,6-hexanediol, which can be derived from renewable feedstocks, with dimethylamine represents a promising green route. The development of efficient and reusable heterogeneous catalysts is central to this approach. mdpi.comfigshare.com Catalysts based on non-noble metals like copper, nickel, and cobalt are being explored to replace more expensive and less abundant precious metal catalysts. figshare.com These catalysts facilitate the reaction under milder conditions and can be easily separated from the reaction mixture, reducing waste and improving process efficiency.

Table 1: Comparison of Catalytic Systems for Diamine Synthesis

| Catalyst System | Precursor | Amine Source | Key Advantages | Challenges |

| Ru/C, Pt/C | Bio-derived diols | Ammonia | High activity for amination of diols. | Use of precious metals, potential for catalyst leaching. |

| NiCuFeOx | Alcohols | Ammonia, Dimethylamine | Inexpensive, non-noble metal catalyst. mdpi.com | May require higher temperatures and pressures. |

| Cu/ZnO/γ-Al2O3 | Diols | Ammonia | Efficient for the amination of diols. mdpi.com | Catalyst deactivation over time. |

| CuNiAlOx | Diols | Amines | Selective for monoamination products. figshare.com | Cyclization can be a competing reaction. figshare.com |

Alternative Methylating Agents:

Traditional methylation methods often employ formaldehyde, which is a hazardous substance. Green chemistry seeks to replace it with more benign alternatives. For instance, dimethyl carbonate can serve as a green methylating agent, producing only methanol as a byproduct, which can be recycled. Carbon dioxide, a greenhouse gas, can also be utilized as a C1 source for methylation reactions under certain catalytic conditions, representing a carbon capture and utilization strategy.

Scalability and Process Optimization in this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges and opportunities for process optimization.

Catalyst Development and Optimization:

For catalytic processes, the choice of catalyst is paramount for scalability. An ideal industrial catalyst should exhibit high activity, selectivity, and stability over extended periods of operation. For the amination of diols, process optimization focuses on maximizing the catalyst's lifetime and preventing deactivation due to coking or poisoning. The use of robust catalyst supports and promoters can enhance stability. In the context of reductive amination, optimizing the catalyst to favor the desired N,N-dimethylation over mono- or trimethylation is a key consideration.

Reaction Engineering and Reactor Design:

The choice of reactor type significantly impacts the scalability and efficiency of the synthesis. For heterogeneous catalytic reactions, fixed-bed reactors are often preferred for continuous operation, allowing for straightforward catalyst separation and product recovery. Process parameters such as temperature, pressure, and the molar ratio of reactants (e.g., diol to dimethylamine, amine to formaldehyde) must be carefully controlled to maximize the yield of this compound while minimizing the formation of byproducts.

Downstream Processing and Purification:

The purification of this compound from the reaction mixture is a critical step in ensuring product quality. Distillation is a common method for separating the product from unreacted starting materials and byproducts. However, this can be energy-intensive. The development of alternative separation techniques, such as membrane separation or crystallization, could offer more energy-efficient and sustainable purification routes.

Process Intensification:

Table 2: Key Parameters for Process Optimization

| Parameter | Objective | Optimization Strategies |

| Catalyst | High activity, selectivity, and longevity. | Screening of different metal catalysts and supports; optimizing catalyst preparation methods. |

| Temperature | Maximize reaction rate while minimizing side reactions. | Kinetic studies to determine the optimal temperature range. |

| Pressure | Ensure reactants are in the desired phase and enhance reaction rates. | Thermodynamic and kinetic modeling to identify optimal pressure conditions. |

| Reactant Ratio | Maximize conversion of the limiting reactant and selectivity to the desired product. | Design of experiments (DoE) to determine the optimal stoichiometric ratios. |

| Solvent | Facilitate the reaction and product separation. | Selection of green solvents with appropriate physical properties and minimal environmental impact. |

Advanced Derivatization and Functionalization Strategies Involving 6 Dimethylamino Hexylamine

Synthesis of 6-(Dimethylamino)hexylamine-Based Conjugates

One common strategy involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form stable amide bonds between the primary amine of this compound and a carboxylic acid on the target molecule. nih.gov This method has been widely used for attaching molecules to proteins, such as bovine serum albumin (BSA), and for functionalizing polymer brushes. nih.govsigmaaldrich.com

| Conjugation Strategy | Reactants | Resulting Linkage | Application Area |

| EDC/NHS Coupling | This compound, Carboxylic acid-containing molecule | Amide bond | Bioconjugation, Drug Delivery |

| Michael Addition | This compound, Acrylate-containing molecule | Amine linkage | Polymer Synthesis |

| Reductive Amination | This compound, Aldehyde or ketone | Secondary amine | Small Molecule Synthesis |

Incorporation of this compound into Polymeric Structures

The diamine nature of this compound allows it to be incorporated into polymeric structures, either as a monomer or as a functionalizing agent. This can impart specific properties to the resulting polymer, such as pH-responsiveness, improved solubility, and the ability to chelate metal ions.

In the synthesis of non-isocyanate polyurethanes (NIPUs), this compound can act as a diamine monomer, reacting with cyclic carbonates to form the polymer backbone. rsc.org Additionally, it can be used in the modification of existing polymers. For instance, it can react with functional groups on a polymer, such as carboxylic acids or esters, to introduce its dimethylaminohexyl moiety. researchgate.net A notable example is the use of hexylamine (B90201) in the aminolysis of dithioester-terminated polymers synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create thiol-terminated polymers. nih.gov

| Polymerization/Functionalization Method | Role of this compound | Polymer Type | Key Feature |

| Polyaddition | Diamine Monomer | Non-isocyanate Polyurethane (NIPU) | Introduction of tertiary amine groups |

| Polymer Modification | Functionalizing Agent | Various | Imparts pH-responsiveness, chelating ability |

| RAFT Polymerization (Post-modification) | Aminolysis Agent | Thiol-terminated polymers | Cleavage of RAFT end-group |

Formation of Schiff Base Ligands from this compound

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. sci-hub.se The primary amine of this compound readily participates in this reaction, yielding Schiff base ligands that contain the dimethylaminohexyl group. These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. researcherslinks.comcabidigitallibrary.org

The synthesis typically involves refluxing this compound with a suitable aldehyde, such as 4-(dimethylamino)benzaldehyde, in a solvent like ethanol. pjmhsonline.com The resulting Schiff base can then be used to synthesize metal complexes with potential applications in catalysis and materials science. sci-hub.seuobaghdad.edu.iq The electronic and steric properties of the Schiff base ligand can be fine-tuned by varying the aldehyde or ketone used in the synthesis. sci-hub.se

| Reactant Aldehyde/Ketone | Resulting Schiff Base Feature | Potential Metal Complex Application |

| Salicylaldehyde derivatives | Salen-type ligand | Catalysis, Sensing |

| 4-(Dimethylamino)benzaldehyde | Enhanced electron-donating properties | Antimicrobial, Antioxidant studies |

| Acetylacetone | Bidentate ligand with N, O donors | Magnetic materials |

Development of Novel Heterocyclic Compounds via this compound

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. neliti.comuomustansiriyah.edu.iq this compound can serve as a precursor for the synthesis of various nitrogen-containing heterocycles. The primary amine can participate in cyclization reactions to form rings of different sizes. sioc-journal.cn

For example, it can be used in reactions to form pyrimidine (B1678525) derivatives. The synthesis might involve the reaction of a pyrimidine derivative with this compound to introduce the functional side chain. One-pot cyclization reactions involving hexylamine have been used to create cyclic polymers, demonstrating its utility in forming macrocyclic structures. researchgate.netresearchgate.net

Functionalization of Carbon Nanomaterials with Hexylamine Derivatives

Carbon nanomaterials, such as carbon nanotubes (CNTs) and graphene oxide (GO), possess exceptional mechanical and electrical properties. researchgate.nettaylorfrancis.com However, their application is often limited by their poor dispersibility in common solvents and polymer matrices. Covalent functionalization with molecules like hexylamine and its derivatives can improve their dispersibility and interfacial interactions. researchgate.netuobaghdad.edu.iq

Microwave-assisted functionalization has been shown to be a rapid and effective method for attaching hexylamine to multi-walled carbon nanotubes (MWCNTs). uobaghdad.edu.iqdntb.gov.ua This process can introduce primary amine groups onto the surface of the nanomaterials. researchgate.net Similarly, graphene oxide can be grafted with alkylamines, such as octadecylamine, to enhance its ability to disperse carbon nanotubes in a polymer matrix. mdpi.comresearchgate.net This functionalization relies on the reaction of the amine with oxygen-containing functional groups on the GO surface. researchgate.netmdpi.com

| Carbon Nanomaterial | Functionalization Method | Purpose of Functionalization |

| Multi-Walled Carbon Nanotubes (MWCNTs) | Microwave-assisted amination | Improved dispersion, introduction of reactive sites |

| Graphene Oxide (GO) | Covalent grafting | Enhanced solubility, improved polymer composite compatibility |

Applications of 6 Dimethylamino Hexylamine in Advanced Chemical Synthesis

Role as a Building Block in Complex Molecular Architectures

The distinct structure of 6-(Dimethylamino)hexylamine makes it an important starting material, or "building block," for the synthesis of more complex molecules. scbt.com Chemists utilize such foundational compounds to construct intricate molecular frameworks that would be difficult to assemble otherwise. The presence of two reactive amine sites enables its incorporation into larger structures through various chemical reactions.

One of the primary areas where this compound is employed as a building block is in polymer chemistry. The ability to create polymers with specific architectures and functionalities is crucial for developing advanced materials. uq.edu.au The dual amine groups of this compound allow it to act as a monomer or a chain extender in polymerization processes. For instance, similar primary amines like hexylamine (B90201) are used to initiate or modify polymerization reactions, such as in the one-pot cyclization of polymers made by Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. uq.edu.auresearchgate.net The primary amine can react to form a polymer chain, while the tertiary amine can be reserved for subsequent modifications or to impart specific properties like pH-responsiveness or catalytic activity to the final polymer. This approach is central to creating tailor-made polymers with precise, high-fidelity structures and advanced functions. acs.org

The synthesis of complex macromolecular architectures, such as star polymers, dendrimers, and macrocycles, often relies on building blocks with multiple reactive sites. uq.edu.auacs.org this compound can be used to create branches in polymer chains or to link different polymer segments together, contributing to the formation of these sophisticated three-dimensional structures.

Table 1: Potential Applications of this compound in Polymer Architectures

| Polymer Architecture | Role of this compound | Potential Properties/Applications |

|---|---|---|

| Linear Polymers | Monomer, Co-monomer, or Modifier | pH-responsive materials, functional coatings |

| Branched/Star Polymers | Branching agent via its dual amine groups | Modified rheology, drug delivery carriers |

| Dendrimers | Core or branching unit in dendritic synthesis | Mimicking natural proteins, therapeutic agents uq.edu.au |

| Polymeric Coatings | Cross-linking agent or adhesion promoter | Corrosion inhibition, enhanced surface properties atamanchemicals.com |

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. organic-chemistry.org These reactions are prized in modern chemistry for their ability to rapidly generate complex molecules and diverse chemical libraries from simple precursors, aligning with the principles of green chemistry. organic-chemistry.orgtaylorfrancis.com

The utility of amines as key components in many well-known MCRs, such as the Ugi and Petasis reactions, is well-documented. beilstein-journals.org These reactions often involve the combination of an amine, a carbonyl compound (aldehyde or ketone), an acid, and another component like an isocyanide or a boronic acid to create complex amide or amino acid derivatives. beilstein-journals.org

Given its structure as a primary amine, this compound is a suitable candidate for participation in such MCRs. While specific literature detailing the use of this compound in MCRs is emerging, the reactivity of its primary amine group is analogous to other primary amines like hexylamine, which are known to participate in these transformations. rsc.orgkogistate.gov.ng The tertiary amine at the opposite end of the molecule would remain as a functional handle in the final product, allowing for further chemical modifications, such as quaternization to form salts or to introduce catalytic sites. This makes it a potentially valuable tool for creating libraries of complex molecules with built-in functionality for applications in drug discovery and materials science. taylorfrancis.com

Precursor in the Synthesis of Specialty Organic Compounds

A precursor is a compound that participates in a chemical reaction that produces another compound. This compound serves as a key precursor in the synthesis of various specialty chemicals, particularly those that leverage its dual amine functionality and hydrocarbon chain. pubcompare.ai

Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered "green" solvents due to their low vapor pressure. nih.govscielo.org.mx They are used as solvents, catalysts, and electrolytes in a variety of chemical processes. rsc.org The synthesis of ILs often involves the quaternization of an amine. This compound is an ideal precursor for creating dicationic or functionalized ionic liquids. By reacting both the primary and tertiary amine groups with alkylating agents, it is possible to synthesize bolaform-type dicationic ILs, where two charged head groups are connected by a hydrocarbon spacer. These types of ILs can have unique properties, including higher thermal stability compared to their monocationic counterparts. nih.gov

Surfactants: Surfactants are amphiphilic molecules that are used in detergents, emulsifiers, and foaming agents. encyclopedia.pub The structure of this compound, with its polar amine head and nonpolar hexyl tail, makes it a suitable precursor for cationic or amphoteric surfactants. The primary amine can be reacted with fatty acids to form amides, and the tertiary amine can be quaternized or oxidized to create a cationic or zwitterionic head group. google.com For example, a patented process for creating surfactant compositions involves reacting a fatty acid with a diamine, such as N,N-dimethyl-1,3-propanediamine, which is structurally similar to this compound. google.com Some amidine-based compounds can also act as "switchable surfactants," which can be turned on or off by the introduction or removal of CO₂, a property useful for breaking emulsions on demand. queensu.ca

Contributions to Industrial Chemical Processes and Fine Chemical Production

In the realm of industrial chemistry, this compound is recognized as a useful intermediate for the production of fine chemicals and other commercial products. chemical-suppliers.eukeyingchemical.net Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and additives.

The applications of this diamine in industry often mirror its role as a precursor in specialty compound synthesis. Its use in the production of surfactants and corrosion inhibitors are notable examples. atamanchemicals.com

Corrosion Inhibitors: Amines are effective corrosion inhibitors, particularly for protecting metals in aqueous or acidic environments. Cyclohexylamine, a related compound, is used for this purpose. atamanchemicals.com this compound can be applied directly or used as a precursor to synthesize more complex inhibitor molecules that adsorb onto metal surfaces, forming a protective barrier.

Rubber and Polymer Additives: Similar amines serve as precursors to sulfenamide-based vulcanization accelerators, which are critical in the rubber industry. atamanchemicals.com The diamine functionality of this compound also makes it a candidate for use as a curing agent for epoxy resins or as an additive in polyurethane production, where it can influence the final properties of the polymer. rsc.org

The production of these specialty chemicals relies on robust and scalable synthetic methods. This compound is available from chemical suppliers, indicating its role as a readily accessible intermediate for larger-scale fine chemical manufacturing. keyingchemical.netkeyingchemical.orgkeyingchemical.org

Table 2: Summary of Synthetic Applications

| Application Area | Synthetic Role of this compound | Resulting Product Class | Key Research Findings/Potential |

|---|---|---|---|

| Complex Architectures | Building Block / Monomer | Functional Polymers, Macrocycles | Provides dual functionality for creating pH-responsive or catalytic materials. scbt.comuq.edu.au |

| Multicomponent Reactions | Amine Component | Diverse Molecular Libraries | Potential to rapidly generate complex molecules with a functional tertiary amine handle. taylorfrancis.combeilstein-journals.org |

| Specialty Organics | Precursor | Ionic Liquids, Surfactants | Ideal for synthesizing dicationic ionic liquids and specialty surfactants. nih.govgoogle.com |

| Industrial Processes | Intermediate | Corrosion Inhibitors, Polymer Additives | Used in the manufacture of fine chemicals for industrial applications. atamanchemicals.compubcompare.ai |

Role of 6 Dimethylamino Hexylamine in Medicinal Chemistry and Biological Research

Design and Synthesis of 6-(Dimethylamino)hexylamine-Derived Bioactive Agents

Leishmaniasis, a parasitic disease, remains a significant global health issue with limited treatment options, driving the search for new and effective drugs. researchgate.netsemanticscholar.org In this context, derivatives of this compound have been investigated for their potential anti-leishmanial properties. While direct studies on this compound itself are not prominent, its structural motif is found in more complex molecules with demonstrated anti-leishmanial activity. For instance, analogues of 8-aminoquinolines, a class of compounds known for their anti-parasitic effects, have been synthesized incorporating side chains similar to this compound. nih.gov Specifically, research into 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-4-methylquinoline demonstrated high efficacy against Leishmania donovani. nih.gov This highlights the importance of the diamino-hexane side chain in conferring anti-leishmanial activity. Further modifications of this scaffold, including the synthesis of lavendustin analogs, have also been explored, showing activity against Leishmania donovani promastigotes. arkat-usa.org

The development of novel anti-cancer agents is a cornerstone of medicinal chemistry. The structural features of this compound have been incorporated into various compounds with potential applications in cancer therapy. For example, it has been used in the synthesis of deoxybostrycin (B1195152) derivatives, which have shown cytotoxic activity against several cancer cell lines. nih.gov The amino group of this compound allows for its conjugation to other molecules, a strategy employed in targeted cancer therapies. One such approach involves its integration into nanoplatforms designed to specifically target tumor cells. For instance, hyaluronic acid conjugated with a derivative of this compound has been used to create bioreduction-responsive nanoparticles for encapsulating therapeutic agents. d-nb.info These nanoparticles can selectively release their payload within the tumor microenvironment.

The versatility of the this compound scaffold has led to its exploration in various other pharmacological contexts. Its derivatives have been synthesized and screened for a range of biological activities. For example, certain 6-aminopyrazolo[3,4-b]pyridine derivatives, which can be synthesized from precursors related to this compound, have exhibited antibacterial and antifungal properties. researchgate.net Additionally, phenethanolamine derivatives incorporating a hexylamino moiety have been investigated for the treatment of respiratory diseases. google.com

Integration into Drug Delivery Systems and Prodrug Design

Furthermore, the diamine nature of this compound allows for its incorporation into more complex drug delivery systems like nanoparticles and liposomes. d-nb.infomdpi.com These systems can be designed to target specific tissues or cells, thereby increasing the therapeutic efficacy and reducing the side effects of the encapsulated drug. d-nb.info For instance, a derivative, 6-(2-nitroimidazole)hexylamine, has been conjugated to hyaluronic acid in a nanoplatform for tumor therapy. acs.org

Applications in Molecular Imaging Techniques

Molecular imaging is a powerful tool in biomedical research and clinical diagnostics, allowing for the non-invasive visualization of biological processes at the molecular and cellular levels. mdpi.com this compound and its derivatives have found utility in the development of molecular imaging probes. The amino groups provide convenient handles for attaching imaging agents, such as radionuclides for Positron Emission Tomography (PET) or fluorescent dyes. google.comnih.gov

For example, radio-labeled compounds incorporating structures similar to this compound have been developed as PET imaging agents for detecting hypoxic tumors. google.com In one study, a self-immolative prodrug nanosystem was designed that releases both a drug and a near-infrared (NIR) reporter for in vivo imaging and therapy, demonstrating the dual role such compounds can play. nih.gov

Structure-Activity Relationship Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, researchers can design more potent and selective drugs. acs.orgacs.orguc.pt

For analogs related to this compound, SAR studies have focused on modifications at several key positions:

The Primary Amine: Altering the substituents on the primary amine can significantly impact biological activity. For example, in the context of anti-leishmanial agents, different heterocyclic groups attached to the hexylamino chain of 8-aminoquinolines resulted in varying potencies. google.com

The Hexamethylene Chain: The length and flexibility of the six-carbon chain are important for optimal interaction with biological targets. Studies on lavendustin analogs have shown that the number of methylene (B1212753) groups between the nitrogen and an aromatic ring influences anti-leishmanial activity. arkat-usa.org

The Dimethylamino Group: The tertiary amine can be modified to alter the compound's polarity and basicity, which in turn affects its pharmacokinetic and pharmacodynamic properties. In some pyrimidine-4-carboxamide (B1289416) inhibitors, replacing a morpholine (B109124) group with a dimethylamine (B145610) increased activity, suggesting that the smaller, less polar group was more favorable. acs.org

Contributions of 6 Dimethylamino Hexylamine to Materials Science and Engineering

Applications in Polymer Chemistry and Polymer Functionalization

The presence of two distinct amine functionalities makes 6-(Dimethylamino)hexylamine a valuable monomer in polymer chemistry. The primary amine group can readily participate in polymerization reactions, such as the formation of polyamides through condensation with dicarboxylic acids. youtube.combath.ac.uk This process is analogous to the synthesis of common nylons, where diamines are crucial reactants. nih.gov The resulting polymers would incorporate the dimethylamino group as a pendant side chain, imparting unique properties to the material.

A closely related compound, N,N'-Dimethyl-1,6-hexanediamine, where both amines are secondary, has been utilized as an organic building block in various polymerization processes. sigmaaldrich.comsigmaaldrich.com For instance, it can be used to synthesize:

Hydroxyurethanes by reacting with propylene (B89431) carbonate. sigmaaldrich.com

Degradable poly(amino alcohol ester) polymers through nucleophilic addition with diglycidyl adipate, showing potential for gene transfection vectors. sigmaaldrich.comsigmaaldrich.com

Monomers for dental resins , highlighting its utility in specialized biomedical applications. sigmaaldrich.comsigmaaldrich.com

These examples demonstrate the versatility of a C6-diamine backbone in creating functional polymers. The tertiary amine group in this compound can also be leveraged for post-polymerization modification, allowing for the introduction of specific functionalities or for influencing the polymer's properties, such as its solubility and thermal stability. rsc.orgpolysciences.com For example, polymers with tertiary amine functionalities have been shown to exhibit pH-dependent fluorescence. rsc.org

Table 1: Polymerization Applications of a C6-Diamine Backbone

| Application | Reactant | Resulting Polymer/Monomer | Potential Use |

|---|---|---|---|

| Hydroxyurethane Synthesis | Propylene Carbonate | Hydroxyurethane | Polyurethane Production |

| Degradable Polymer Synthesis | Diglycidyl Adipate | Poly(amino alcohol ester) | Gene Transfection |

Development of Surface-Active Agents and Surfactants

The amphiphilic nature of molecules derived from this compound makes it a promising candidate for the synthesis of surface-active agents and surfactants. By reacting the primary amine with a long-chain alkyl halide, a cationic surfactant can be created. The resulting molecule would possess a hydrophilic headgroup containing the quaternary ammonium (B1175870) salt and a hydrophobic tail from the long alkyl chain.

The synthesis of fatty-diamine cationic surfactants has been demonstrated using 1,6-hexane diamine, a related compound. lboro.ac.uk These surfactants have shown effectiveness as both activators and accelerators in rubber compounds, improving processing and vulcanizate properties. lboro.ac.uk The general principle involves the reaction of a diamine with a fatty acid to create a salt with surfactant properties.

The critical micelle concentration (CMC) and the surface tension at the CMC are key parameters for evaluating surfactant performance. For cationic surfactants, these properties are heavily influenced by the length of the hydrophobic alkyl chain. nbinno.com It is anticipated that surfactants synthesized from this compound would exhibit a strong tendency for adsorption at interfaces and micelle formation in solution.

Role in the Creation of Novel Organic Materials

Beyond polymerization, this compound can serve as a building block for a variety of novel organic materials. Its ability to act as a ligand for metal complexes opens up possibilities in coordination chemistry. mdpi.comnih.gov The nitrogen atoms of the amine groups can donate their lone pair of electrons to a metal center, forming stable coordination compounds with potential applications in catalysis or as functional materials with specific optical or magnetic properties.

Furthermore, the reactivity of the primary amine group allows for its incorporation into more complex organic structures through reactions such as Schiff base formation. nih.govphyschemres.org These reactions can be used to create larger molecules with tailored electronic and structural properties for applications in areas like molecular electronics or sensing. The closely related N,N,N',N'-Tetramethyl-1,6-hexanediamine is noted for its use as a synthetic intermediate for dyes and as a structure-directing agent in the synthesis of zeolites. nbinno.com

Exploration in Corrosion Inhibition Mechanisms

Organic molecules containing nitrogen and/or sulfur atoms are well-known to be effective corrosion inhibitors, particularly for steel in acidic environments. nih.govresearchgate.net These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.netresearchgate.net this compound, with its two nitrogen atoms and a flexible hydrocarbon chain, is a strong candidate for such applications.

The mechanism of corrosion inhibition by amine-containing compounds typically involves both physisorption (electrostatic interaction between the protonated amine and the charged metal surface) and chemisorption (coordination bonds between the nitrogen lone pairs and the metal's d-orbitals). researchgate.net The presence of both a primary and a tertiary amine could lead to a more complex and potentially more effective adsorption behavior.

Studies on straight-chain diamines have shown that their inhibition efficiency is dependent on the length of the carbon chain, with an optimal length observed for effective surface coverage. researchgate.net These diamines act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net

Table 2: Factors Influencing Corrosion Inhibition by Diamines

| Factor | Influence on Inhibition Efficiency |

|---|---|

| Chain Length | Optimal length provides maximum surface coverage |

| Concentration | Efficiency generally increases with concentration |

| Temperature | Efficiency may decrease at higher temperatures |

Integration into Nanomaterial Synthesis and Modification

In the realm of nanotechnology, this compound can be utilized in both the synthesis and surface modification of nanomaterials. frontiersin.orgmdpi.com During the synthesis of nanoparticles, it can act as a capping agent or a structure-directing agent. nbinno.com The amine groups can coordinate to the surface of growing nanocrystals, controlling their size and shape and preventing aggregation.

Post-synthesis surface modification of nanoparticles is crucial for their application in biological and technological systems. researchgate.netnih.govumn.edu The primary amine group of this compound provides a reactive handle for covalently attaching it to the surface of nanoparticles, for example, through reactions with surface carboxyl or epoxy groups. The tertiary amine group can then impart a positive surface charge, which can be useful for electrostatic interactions with other molecules or for improving the stability of the nanoparticle dispersion. The functionalization of nanoparticle surfaces with amine groups is a common strategy to enhance their stability and biocompatibility. mdpi.com

Analytical and Spectroscopic Characterization Methodologies for 6 Dimethylamino Hexylamine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of the molecular structure of 6-(Dimethylamino)hexylamine relies on the combined use of several advanced spectroscopic methods. numberanalytics.com Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The two methyl groups attached to the nitrogen would appear as a singlet, while the various methylene (B1212753) (-CH₂-) groups along the hexyl chain would present as multiplets. The chemical shifts of protons adjacent to the nitrogen atoms are influenced by the electronegativity of the nitrogen.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. Signals for the two equivalent dimethylamino carbons, the six distinct carbons of the hexyl chain, would be observed at characteristic chemical shifts.

Advanced NMR Techniques: Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the complete structural assignment. A specialized NMR technique involves using solvents of varying acidity, such as deuterochloroform and trifluoroacetic acid. The N-methyl proton resonance signal experiences a significant downfield shift in the acidic solvent due to the protonation of the basic nitrogen atom, which can help in the characterization of N-methyl groups. cdnsciencepub.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, key spectral markers would include N-H stretching vibrations for the primary amine, C-H stretching for the alkyl chain and methyl groups, and C-N stretching vibrations. The presence of the dimethylamino group can be confirmed by a characteristic C-H stretch around 2800 cm⁻¹.

| Technique | Functional Group / Proton Environment | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | -N(CH₃)₂ (Dimethylamino protons) | ~2.2 ppm (singlet) |

| -CH₂-N(CH₃)₂ (Methylene adjacent to dimethylamino) | ~2.3 ppm (triplet) | |

| -NH₂ (Primary amine protons) | Variable (broad singlet) | |

| -(CH₂)₄- (Internal methylene protons) | ~1.3-1.6 ppm (multiplets) | |

| ¹³C NMR | -N(CH₃)₂ (Dimethylamino carbons) | ~45 ppm |

| -CH₂- chain carbons | ~25-60 ppm | |

| FT-IR | N-H Stretch (Primary Amine) | ~3300-3400 cm⁻¹ (two bands) |

| C-H Stretch (Alkyl) | ~2850-2960 cm⁻¹ | |

| C-N Stretch | ~1000-1250 cm⁻¹ |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity. chromatographyonline.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of amines. researchgate.net Due to the lack of a strong UV chromophore in many simple amines, derivatization is often necessary to enable sensitive detection. researchgate.netresearchgate.net Reagents like dansyl chloride react with primary and secondary amines to produce highly fluorescent derivatives, allowing for quantification at low levels. researchgate.net Purity assessment by HPLC is often performed using a photodiode array (PDA) detector, which can assess the spectral homogeneity across a chromatographic peak. sepscience.com For definitive peak purity, employing orthogonal chromatographic conditions (e.g., different column chemistries or mobile phase pH) is a robust strategy. chromatographyonline.com

Gas Chromatography (GC): GC is well-suited for volatile compounds like this compound. However, the polar amine groups can lead to poor peak shape (tailing) and interaction with the stationary phase. To overcome this, derivatization is a common strategy. greyhoundchrom.com This process converts the polar N-H groups into less polar, more volatile derivatives, improving chromatographic performance. greyhoundchrom.com Coupling GC with a mass spectrometer (GC-MS) provides both separation and structural identification.

| Technique | Column Type | Common Derivatization Reagent | Detection Method | Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18) | Dansyl Chloride | Fluorescence, UV/PDA | Purity, Quantitative Analysis researchgate.net |

| GC | Capillary (e.g., DB-5ms) | Pentafluorobenzoyl chloride | Mass Spectrometry (MS), Flame Ionization (FID) | Separation, Purity, Identification researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique that provides the molecular weight and valuable structural information through fragmentation analysis. philadelphia.edu.jo For this compound (C₈H₂₀N₂), the nominal molecular weight is 144.26 g/mol . scbt.com

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), which then breaks apart into smaller, characteristic fragment ions. scienceready.com.au The fragmentation pattern serves as a molecular fingerprint. For this compound, key fragmentation pathways are expected to involve cleavage of the C-C bonds in the hexyl chain and, most significantly, alpha-cleavage adjacent to the nitrogen atoms, which leads to the formation of stable, resonance-stabilized iminium ions. scienceready.com.aumsu.edu

Expected Fragmentation Pattern:

Molecular Ion (M⁺): A peak at m/z = 144 corresponding to the intact molecular cation.

Alpha-Cleavage at the Dimethylamino Group: The most favorable cleavage is expected to occur between the first and second carbons of the hexyl chain attached to the dimethylamino group. This results in the formation of a highly stable [CH₂=N(CH₃)₂]⁺ ion, which would produce a prominent base peak at m/z = 58.

Alpha-Cleavage at the Primary Amino Group: Cleavage adjacent to the primary amine would result in the loss of a C₅H₁₀N(CH₃)₂ radical, leading to a fragment ion [CH₂=NH₂]⁺ at m/z = 30.

Hexyl Chain Fragmentation: Cleavage along the hydrocarbon chain would produce a series of alkyl cations, though these are typically of lower abundance than fragments from alpha-cleavage. msu.edu

| m/z Value | Proposed Fragment Ion | Origin |

|---|---|---|

| 144 | [C₈H₂₀N₂]⁺ | Molecular Ion (M⁺) |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage at dimethylamino group (base peak) |

| 30 | [CH₄N]⁺ | Alpha-cleavage at primary amino group |

Quantitative Analytical Procedures for Research Applications

For many research applications, it is necessary to determine the precise concentration of this compound or its derivatives in a given sample. This is achieved through validated quantitative analytical methods, typically based on chromatography. researchgate.net

The development of a quantitative method involves establishing key performance parameters to ensure the results are accurate and reliable. These parameters include:

Linearity: Demonstrating that the detector response is proportional to the concentration of the analyte over a specific range.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. For derivatized amines, methods can achieve very low detection limits, often in the pg/mL range. researchgate.net

Limit of Quantitation (LOQ): The lowest concentration that can be accurately and precisely measured.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurement.

Recovery: Assessing the efficiency of the entire analytical procedure, including sample extraction and preparation, by analyzing samples spiked with a known amount of the analyte.

GC-MS and HPLC are the preferred techniques for quantitative analysis. researchgate.netresearchgate.net The use of an internal standard—a compound with similar chemical properties to the analyte that is added to all samples and standards in a known concentration—is crucial for correcting variations in sample injection and instrument response, thereby improving the accuracy of the quantification. researchgate.net For example, a method for determining aliphatic amines in water samples using GC-MS after derivatization showed excellent linearity (correlation coefficients >0.99) and recoveries ranging from 62% to 105% depending on the sample matrix. researchgate.net

Mechanistic Investigations of Reactions Involving 6 Dimethylamino Hexylamine

Elucidation of Reaction Mechanisms in 6-(Dimethylamino)hexylamine Formation

The synthesis of aliphatic amines like this compound can be achieved through several established reaction pathways, with the specific mechanism dictating reaction conditions and potential byproducts. acs.org While direct literature on the formation mechanism of this compound is sparse, its structure, featuring a primary amine and a tertiary amine on a hexyl chain, suggests plausible synthetic routes based on fundamental organic reaction mechanisms. ijrpr.com

Two primary mechanistic approaches for its synthesis are nucleophilic substitution and reductive amination.

Nucleophilic Substitution: This pathway involves the reaction of a suitable hexane (B92381) derivative with an amine. For instance, the synthesis of the related compound 6-(dimethylamino)hexan-1-ol proceeds via an S_N2 mechanism, where dimethylamine (B145610) acts as a nucleophile attacking the electrophilic carbon of 6-chloro-1-hexanol. A similar strategy could form this compound, for example, by reacting 1,6-dihalohexane with ammonia (B1221849) and subsequently with dimethylamine, or vice-versa, in a controlled stepwise manner. The mechanism involves the lone pair of the amine nitrogen attacking the carbon atom bonded to the halogen, displacing the halide ion.

Reductive Amination: This powerful method for forming C-N bonds involves the reaction of a carbonyl compound with an amine. acs.org The formation of this compound could be envisioned starting from 6-oxohexanoic acid derivatives or related aldehydes. The mechanism typically proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com For example, reacting a suitable amino-aldehyde with dimethylamine would form a hemiaminal, followed by dehydration to an iminium ion, which is then reduced.

The synthesis of related diamines, such as N,N'-Dimethyl-1,6-hexanediamine, is often achieved through the hydrogenation of adiponitrile. wikipedia.org This process involves complex catalytic cycles on metal surfaces (e.g., cobalt, iron, or Raney nickel), where the nitrile groups are sequentially reduced to primary amines. wikipedia.org Subsequent methylation would follow standard amine alkylation mechanisms.

Kinetic Studies of this compound Reactions

A kinetic study on the aminolysis of various cyclic carbonates by n-hexylamine demonstrated that reaction rates are highly dependent on the ring size of the carbonate. rsc.org The reactions were found to follow second-order kinetics. rsc.org The rate constant for the reaction with an N-substituted 8-membered cyclic carbonate (N-8-C) was significantly higher than for smaller rings, indicating greater reactivity. rsc.org

This table presents kinetic data for the reaction of n-hexylamine with different cyclic carbonates, providing insight into the reactivity of the primary amine group on a hexyl chain. Data sourced from a study on N-substituted 8-membered cyclic carbonates. rsc.org

Furthermore, preliminary kinetic studies of zirconium-catalyzed ester-amide exchange reactions using in situ FTIR spectroscopy have been performed. nih.gov For the reaction between methyl 3-phenylpropionate (B1229125) and benzylamine (B48309), the rate was found to have a first-order dependence on the concentration of both the ester and the amine, as well as on the zirconium catalyst concentration. nih.gov Similar kinetic behavior would be expected for reactions involving the primary amine group of this compound.

Computational Chemistry and Molecular Modeling for Reaction Pathways

Computational chemistry serves as a powerful tool for investigating reaction mechanisms, allowing for the exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction energies. ijrpr.comarxiv.org Such methods can distinguish between different possible reaction pathways. rsc.org

For example, in the aminolysis of cyclic carbonates by amines like n-hexylamine, computational modeling was used to compare two proposed mechanisms: a concerted amphoteric tetrahedral mechanism and a stepwise amine nucleophilic addition followed by ring opening. rsc.org The calculations, using density functional theory (DFT), revealed that the ring opening of an N-substituted 8-membered cyclic carbonate (N-8-C) is kinetically and thermodynamically more favorable than for smaller ring substrates, which aligned with experimental kinetic data. rsc.org

This table shows the computed Gibbs Free energies for the stepwise reaction pathway of N-8-C with an amine system, as determined by computational modeling. rsc.org The data illustrates how molecular modeling can map the energy landscape of a reaction.

Quantum chemical calculations are also used to determine parameters that correlate with a molecule's reactivity. bohrium.com Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) can provide insights into the electron-donating and accepting abilities of a molecule, respectively, which is fundamental to understanding its role in a reaction mechanism. bohrium.com

Mechanistic Insights into Biological Interactions of this compound Derivatives

The functional groups of this compound allow it to be incorporated into larger molecules, creating derivatives with specific biological activities. Mechanistic studies of these derivatives reveal how they interact with biological targets at a molecular level.

Derivatives of related alkylamines have been synthesized and evaluated for a range of biological activities, including as antibacterial and anticancer agents. researchgate.netmdpi.comkent.ac.uk The mechanism of action often involves specific interactions with enzymes or cellular structures.

Enzyme Inhibition: New phenolic cinnamic acid derivatives, including hexylamides, have been designed as selective cyclooxygenase-2 (COX-2) inhibitors. doi.org Molecular modeling studies on similar benzo[d]oxazole derivatives designed to target COX-2 have shown that their inhibitory mechanism involves forming critical hydrogen bonds with amino acid residues, such as Tyr-355 and Arg-120, within the enzyme's active site. ammanu.edu.jo This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's function. ammanu.edu.jo

Antimicrobial Activity: The biological activity of N-substituted benzimidazole (B57391) derivatives, including those with a hexyl side chain, has been investigated. mdpi.com An N,N-dimethylamino derivative with a hexyl side chain demonstrated moderate activity against S. aureus and E. faecalis. mdpi.com The proposed mechanism for many antimicrobial agents involves disrupting the bacterial cell membrane. nih.gov For instance, studies on calix scbt.comarene derivatives showed that coupling with n-hexylamine influenced their interaction with bacterial membranes, affecting their antibacterial efficacy. nih.gov The lipophilic hexyl chain can facilitate insertion into the lipid bilayer, leading to membrane disruption and cell death.

The following table summarizes the inhibitory activity of some hexylamide derivatives against COX enzymes, illustrating how structural variations influence biological function. doi.org

This table presents the half-maximal inhibitory concentration (IC₅₀) values for various hexylamide derivatives against COX-1 and COX-2 enzymes, providing insight into their structure-activity relationships. doi.org

Comparative Studies and Structure Activity/structure Property Relationships

Comparison with Other Aliphatic Amines and Diamines

The reactivity and properties of 6-(Dimethylamino)hexylamine are best understood when compared to other aliphatic amines and diamines, such as the primary diamine hexamethylenediamine (B150038) and various primary, secondary, and tertiary amines.

Generally, the electrochemical oxidation potential of aliphatic amines is dependent on their structure, with tertiary and secondary amines being more easily oxidized than primary amines. mdpi.com The basicity of simple alkyl amines typically falls within a pKa range of 9.5 to 11.0. msu.edu However, factors such as alkyl chain length and the degree of substitution on the nitrogen atom significantly influence their reactivity. For instance, in primary aliphatic amines, hypergolicity (the ability to ignite spontaneously upon contact with an oxidizer) tends to increase with the length of the alkyl chain up to a certain point. aiaa.org Specifically, for saturated primary amines starting from ethylamine (B1201723), this property increases up to the six-carbon member, with amylamine (B85964) showing the minimum ignition delay. aiaa.org Hypergolicity then diminishes and disappears for chains at and beyond hexylamine (B90201). aiaa.org

When comparing isomeric amines with the same number of carbon atoms, the order of hypergolicity is generally tertiary > secondary > primary. aiaa.org This suggests that the additional alkyl groups on the nitrogen atom in tertiary and secondary amines enhance this particular reactivity.

In the context of polymer synthesis, the reactivity of diamines is crucial. Hexamethylenediamine is a key monomer in the production of Nylon 66 through condensation with adipic acid and is also used to generate hexamethylene diisocyanate (HDI) for polyurethane production. wikipedia.org The reactivity of amines with cyclic carbonates, a reaction relevant to the synthesis of non-isocyanate polyurethanes (NIPUs), is also influenced by the amine structure. Studies have shown that the aminolysis of cyclic carbonates with n-hexylamine proceeds readily. rsc.org The reaction rates of both six- and five-membered cyclic carbonates with hexylamine and benzylamine (B48309) have been compared, revealing that six-membered rings are more reactive. researchgate.net

The table below provides a comparative overview of the physical properties of this compound and related aliphatic amines.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |

| This compound | 1938-58-5 | C8H20N2 | 144.26 | 96 °C/14 mmHg sigmaaldrich.com | 15-18 sigmaaldrich.com | 0.807 sigmaaldrich.com |

| Hexamethylenediamine | 124-09-4 | C6H16N2 | 116.21 | 204.6 | 39-42 | 0.84 |

| N,N,N',N'-Tetramethyl-1,6-hexanediamine | 111-18-2 | C10H24N2 | 172.31 | 211-212 | -5 | 0.801 |

| Hexylamine | 111-26-2 | C6H15N | 101.19 | 131-132 | -23 | 0.766 |

| N,N'-Dimethyl-1,6-hexanediamine | 13093-04-4 | C8H20N2 | 144.26 | 96 °C/14 mmHg sigmaaldrich.com | 15-18 sigmaaldrich.com | 0.807 sigmaaldrich.com |

Note: Data sourced from multiple references. wikipedia.orgsigmaaldrich.comchemicalbook.comchemeo.comchemeo.comnih.gov

Analysis of the Impact of Dimethylamino Group Position on Reactivity and Functionality

The dimethylamino group is generally considered an electron-donating group, which can affect the basicity and nucleophilicity of the molecule. utexas.edu In aromatic systems, a dimethylamino group can activate the ring towards electrophilic substitution. scirp.org However, it is generally a poor leaving group in nucleophilic substitution reactions unless the system is highly activated. scirp.org

Computational studies on the reaction of 1-dimethylamino-2,4-bis(trifluoroacetyl)-naphthalene with various amines have shown that the reaction rate is influenced by the amine's structure. scirp.org This suggests that the steric and electronic environment around the amino group is critical. The reactivity order was found to be ethylamine > ammonia (B1221849) > t-butylamine > diethylamine, which is not easily explained by traditional electronic theories alone and highlights the complexity of these interactions. scirp.org

In aliphatic systems, the position of a substituent can affect the stability of reaction intermediates. For instance, the presence of alkyl groups can stabilize positively charged ammonium (B1175870) ions through an inductive effect. utexas.edu The basicity of amines is a key aspect of their reactivity. Simple alkyl amines are generally more basic than ammonia due to the electron-donating nature of alkyl groups. utexas.edu However, steric hindrance can also play a role, as seen in the case of tertiary amines where the presence of three alkyl groups can inhibit solvation of the corresponding ammonium ion, affecting its stability. utexas.edu

The reactivity of tertiary amines in reactions with compounds like dimethyl acetylenedicarboxylate (B1228247) (DMAD) involves the formation of a zwitterionic intermediate. cdnsciencepub.com The stability and subsequent reactions of this intermediate are influenced by the structure of the tertiary amine.

Elucidating the Role of the Hexyl Chain in Molecular Interactions

The length of an alkyl chain significantly influences a molecule's physical properties. For example, in a series of primary aliphatic amines, properties like boiling point and ignition delay (hypergolicity) change with increasing chain length. aiaa.orgnih.gov The hexyl chain provides a degree of conformational flexibility, allowing the molecule to adopt various shapes. This flexibility is important in processes like crystal packing and interactions with biological membranes or polymer matrices. researchgate.netrsc.org

The introduction of hexyl side chains into oligothiophenes has been shown to markedly alter their solid-state packing and enhance their hole mobilities by an order of magnitude. rsc.org This is attributed to the alkyl chains causing the molecules to adopt orientations that are more favorable for charge transport. rsc.org This demonstrates that the hexyl chain is not merely a passive spacer but an active participant in determining the material properties of compounds containing it.

Furthermore, the hexyl chain contributes to the lipophilicity of the molecule. Increased lipophilicity can enhance a molecule's solubility in nonpolar solvents and its ability to penetrate biological membranes. This property is particularly relevant in the design of pharmacologically active compounds and other biologically active molecules.

The presence of long alkyl chains can also lead to the formation of supramolecular structures through intermolecular interactions. aip.org These interactions, which can include van der Waals forces and, in the case of amines, hydrogen bonding, are influenced by the length and branching of the alkyl chain.

Establishing Structure-Property Relationships for this compound-Based Compounds

The unique structure of this compound, featuring a primary amine, a tertiary amine, and a flexible hexyl chain, makes it a valuable building block for synthesizing a variety of compounds with specific properties. scbt.com By modifying this core structure, it is possible to establish clear structure-property relationships.

For instance, the amine groups of this compound can be reacted to form amides, carbamates, and other derivatives. The properties of these resulting compounds will be directly related to the nature of the modifying group. Structure-activity relationship (SAR) studies on pyrimidine-4-carboxamides, for example, have shown that systematic modification of different substituents can optimize properties like inhibitory potency and lipophilicity. nih.govacs.org In one study, replacing a morpholine (B109124) substituent with a dimethylamine (B145610) group increased the activity of a compound, suggesting that the smaller, less polar group was more favorable for interaction with the target. nih.gov

The hexyl chain itself can be a point of modification, or its length can be varied to fine-tune properties. In a study of deoxybostrycin (B1195152) derivatives, replacing a methoxy (B1213986) group with various alkylamino groups, including a hexylamino group, led to compounds with strong anticancer activities. mdpi.com This highlights how the nature of the alkyl chain attached to the amine can significantly impact biological activity.

The table below presents data on derivatives of related amine compounds, illustrating how structural modifications affect their properties.

| Derivative Name | Parent Compound | Modification | Observed Property Change |

| N-(Cyclopropylmethyl)-6-(3-(dimethylamino)pyrrolidin-1-yl)-2-(methyl(phenethyl)amino)pyrimidine-4-carboxamide acs.org | Pyrimidine-4-carboxamide (B1289416) | Introduction of dimethylamino-pyrrolidinyl group | Altered inhibitory potency and lipophilicity acs.org |

| 6-(n-Hexylamino) 1-Deoxy-6-demethoxybostrycin mdpi.com | Deoxybostrycin | Replacement of methoxy with hexylamino group | Strong anticancer activity mdpi.com |

| Diethyl((4-(dimethylamino)phenyl)(phenylamino)methyl)phosphonate researchgate.net | Diethyl(phenylamino)methyl)phosphonate | Addition of a dimethylamino group to the phenyl ring | Increased corrosion inhibition efficiency researchgate.net |